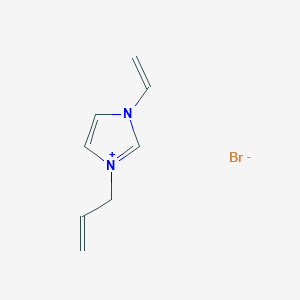
1-Allyl-3-vinylimidazolium bromide
Overview
Description
1-Allyl-3-vinylimidazolium bromide is an organic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It is a member of the imidazolium ionic liquid family, characterized by its stability, low volatility, and high ionic conductivity . This compound is particularly notable for its unique physicochemical properties and wide range of applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 1-Allyl-3-vinylimidazolium bromide typically involves the reaction of 1-allylimidazole with vinyl bromide . This process results in a compound with both allyl and vinyl functional groups, which are crucial for its subsequent applications . The preparation method is relatively complex and generally requires multiple steps . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
1-Allyl-3-vinylimidazolium bromide undergoes various chemical reactions, including:
Polymerization and Copolymerization: The presence of allyl and vinyl groups allows for polymerization and copolymerization reactions, leading to the formation of ionic polymers with enhanced thermal stability and ionic conductivity.
Substitution Reactions: This compound can participate in substitution reactions, where the bromide ion can be replaced by other anions under suitable conditions.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents and conditions used in these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions . The major products formed from these reactions are typically ionic polymers and substituted imidazolium salts .
Scientific Research Applications
1-Allyl-3-vinylimidazolium bromide has a wide range of applications in scientific research, including:
Green Catalysis: It serves as a non-volatile and recyclable medium for various catalytic reactions, particularly in homogeneous catalysis.
Electrochemical Applications: Due to its high ionic conductivity and thermal stability, it is used as an electrolyte in batteries and supercapacitors.
Antimicrobial Properties: The compound and its polymeric forms exhibit potent antimicrobial activities against Gram-negative and Gram-positive bacteria and fungi.
Material Science: It is utilized in the development of advanced materials, such as electrospun fibers with superior antimicrobial properties.
Mechanism of Action
The mechanism by which 1-Allyl-3-vinylimidazolium bromide exerts its effects is primarily related to its ionic nature and functional groups. The compound’s ionic nature provides excellent solvation properties, especially for polar and ionic compounds . The allyl and vinyl groups enable polymerization and copolymerization, facilitating the formation of ionic polymers with unique properties . In antimicrobial applications, the compound’s amphiphilicity and ionic interactions disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
1-Allyl-3-vinylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: Similar in structure but with different alkyl groups, leading to variations in physicochemical properties.
1-Vinyl-3-octylimidazolium bromide: Another vinyl-functionalized ionic liquid with a longer alkyl chain, affecting its solubility and thermal stability.
The uniqueness of this compound lies in its combination of allyl and vinyl groups, which provide versatile reactivity and applications .
Properties
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDZBOORVETFL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



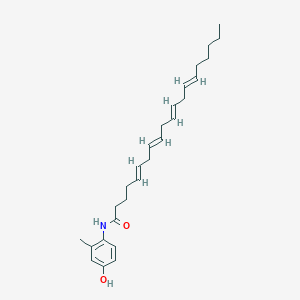
![5'-(Furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione](/img/structure/B8193295.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8193299.png)
![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8193304.png)
![5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B8193306.png)
![1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B8193308.png)
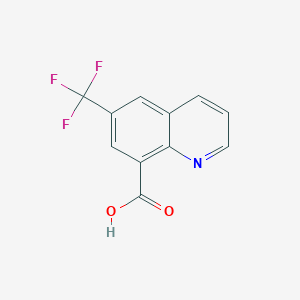

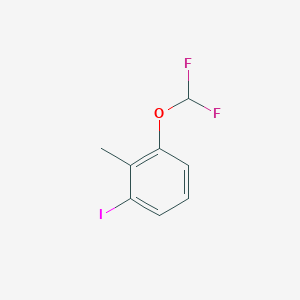
![Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8193334.png)
![7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole](/img/structure/B8193340.png)
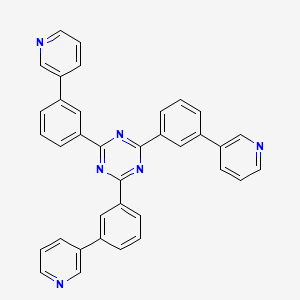
![2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B8193354.png)
